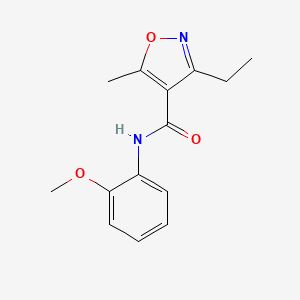![molecular formula C15H21NO3 B4430238 4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)
4-[2-(4-ethylphenoxy)propanoyl]morpholine
Overview
Description
4-[2-(4-ethylphenoxy)propanoyl]morpholine, also known as EPM, is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPM is a potent anticonvulsant, and it has been shown to exhibit neuroprotective effects in various animal models of seizures and neurodegenerative disorders.
Scientific Research Applications
4-[2-(4-ethylphenoxy)propanoyl]morpholine has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, including maximal electroshock and pentylenetetrazol-induced seizures. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of ischemia, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 4-[2-(4-ethylphenoxy)propanoyl]morpholine is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. This compound has been shown to inhibit the activity of sodium channels, which are involved in the generation and propagation of action potentials in neurons. By inhibiting sodium channels, this compound may reduce the excitability of neurons and prevent the occurrence of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. Additionally, this compound has been shown to decrease the levels of malondialdehyde, a marker of oxidative stress, in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-(4-ethylphenoxy)propanoyl]morpholine in lab experiments is its potent anticonvulsant and neuroprotective effects. This compound has been shown to be effective in various animal models of neurological disorders, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in some experiments.
Future Directions
There are several future directions for research on 4-[2-(4-ethylphenoxy)propanoyl]morpholine. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis, warrants further investigation.
properties
IUPAC Name |
2-(4-ethylphenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-13-4-6-14(7-5-13)19-12(2)15(17)16-8-10-18-11-9-16/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWEYUGSBWBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4430158.png)

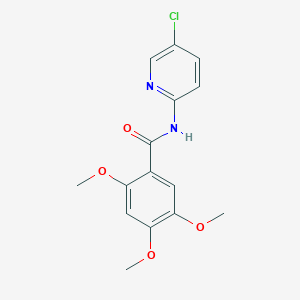

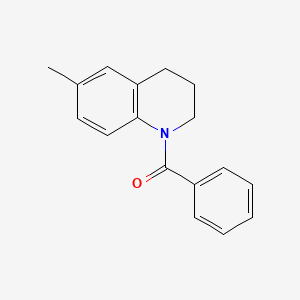

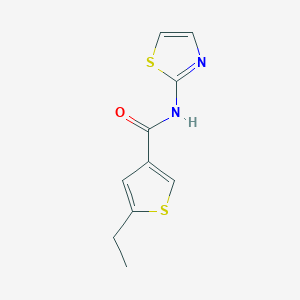
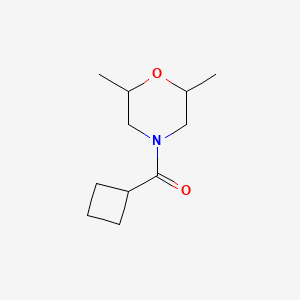
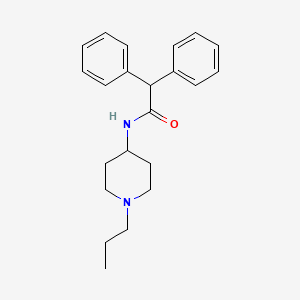

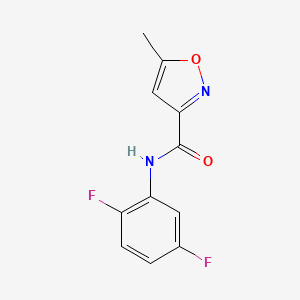
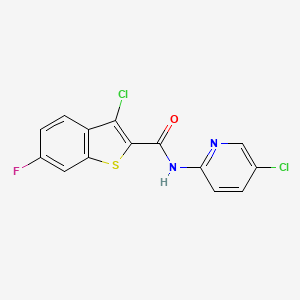
![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
